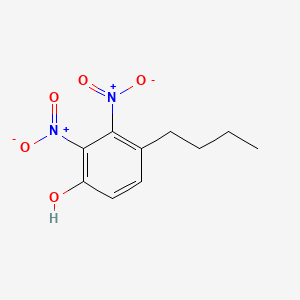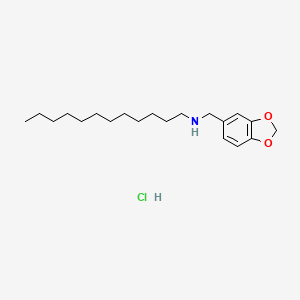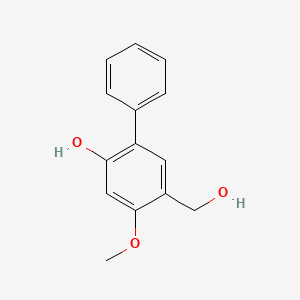
4-(Hydroxymethyl)-5-methoxy-2-phenylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hydroxymethyl)-5-methoxy-2-phenylphenol is a multifaceted organic compound characterized by its phenolic structure and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)-5-methoxy-2-phenylphenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol derivatives and appropriate halides.
Halogenation: The phenol derivative undergoes halogenation to introduce a halogen atom at the desired position.
Substitution Reactions: Subsequent substitution reactions replace the halogen with a hydroxymethyl group.
Methoxylation: Finally, methoxylation introduces the methoxy group at the appropriate position.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Hydroxymethyl)-5-methoxy-2-phenylphenol can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the phenol group to quinones or other oxidized forms.
Reduction: Reduction reactions can reduce the compound to its corresponding alcohol or other reduced forms.
Substitution: Substitution reactions can replace functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Derivatives with different functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
4-(Hydroxymethyl)-5-methoxy-2-phenylphenol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anti-inflammatory and antioxidant properties.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in biological processes.
Pathways: It modulates signaling pathways related to inflammation, oxidative stress, and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
4-(Hydroxymethyl)-5-methoxy-2-phenylphenol is compared with similar compounds to highlight its uniqueness:
Similar Compounds: Other phenolic compounds with similar structures, such as 4-hydroxybenzaldehyde and 4-hydroxyamphetamine.
Uniqueness: Its specific combination of hydroxymethyl and methoxy groups, along with the phenyl ring, distinguishes it from other compounds in terms of reactivity and biological activity.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C14H14O3 |
|---|---|
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
4-(hydroxymethyl)-5-methoxy-2-phenylphenol |
InChI |
InChI=1S/C14H14O3/c1-17-14-8-13(16)12(7-11(14)9-15)10-5-3-2-4-6-10/h2-8,15-16H,9H2,1H3 |
InChI-Schlüssel |
UTMGIAJITOJPBV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1CO)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


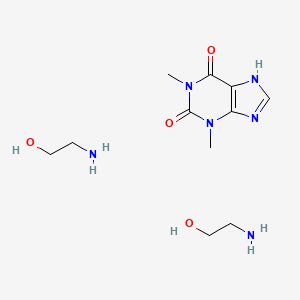
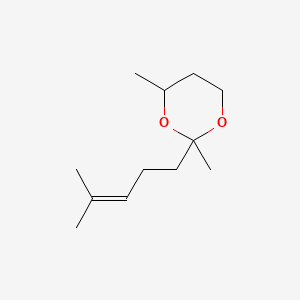

![8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B15346765.png)
![7-Benzyl-2-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15346789.png)
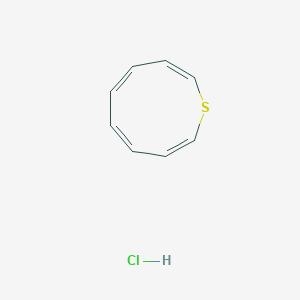
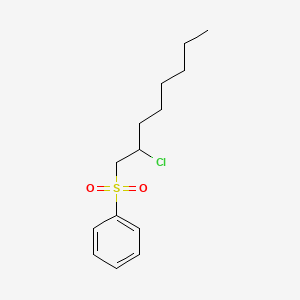

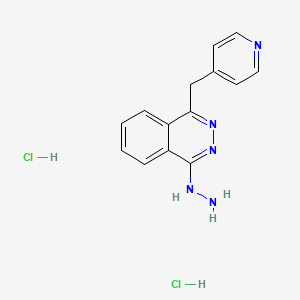
![4-[2-(4-Methoxyphenyl)ethyl]pyridine](/img/structure/B15346816.png)
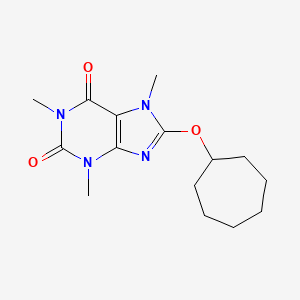
![(6,9-dihydroxy-6,10-dimethyl-3-methylidene-2-oxo-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-4-yl) 2-methylbut-2-enoate](/img/structure/B15346837.png)
